thermodynamic properties of barium bromide dihydrate at high temperatures
thermodynamic properties of barium bromide dihydrate at high temperatures
An In-Depth Technical Guide to the Thermodynamic Profiling and High-Temperature Dehydration Kinetics of Barium Bromide Dihydrate ( BaBr2⋅2H2O )
Executive Summary & Scientific Rationale
Barium bromide dihydrate ( BaBr2⋅2H2O ) is a critical inorganic precursor utilized in the synthesis of specialized bromides, deep eutectic solvents, and high-temperature solid-state materials[1]. Understanding its thermodynamic properties—specifically its thermal stability, dehydration kinetics, and high-temperature phase transitions—is essential for predicting material behavior in geochemical processes, thermal energy storage, and industrial thermal cycling. This whitepaper provides a comprehensive, field-validated guide to the thermodynamic profiling of BaBr2⋅2H2O , detailing the causality behind its dehydration mechanisms and the experimental protocols required to accurately characterize it.
Structural and Standard Thermodynamic Grounding
At ambient conditions, BaBr2⋅2H2O crystallizes in a monoclinic system (space group C2/c)[2]. The stability of this hydrated lattice is governed by the hydrogen bonding network interacting with the heavy barium and bromide ions. The standard thermodynamic values (Table 1) serve as the baseline for calculating high-temperature reaction affinities, phase boundary limits, and solubility products.
Table 1: Standard Thermodynamic Properties of Barium Bromide Species at 298.15 K [3]
| Species | State | Enthalpy ( ΔHf∘ , kJ/mol) | Gibbs Free Energy ( ΔGf∘ , kJ/mol) | Entropy ( S∘ , J/mol·K) |
| BaBr2⋅2H2O | Solid | -1366.1 | -1230.5 | 225.9 |
| BaBr2 | Solid | -757.3 | -736.8 | 146.4 |
| BaBr2 | Gas | -439.3 | -472.8 | 330.5 |
High-Temperature Dehydration Thermodynamics and Phase Transitions
When subjected to elevated temperatures, BaBr2⋅2H2O undergoes a multi-stage endothermic dehydration process, ultimately yielding an anhydrous cotunnite structure that transitions into a superionic state at extreme temperatures.
Dehydration Kinetics: The thermal dehydration occurs in two distinct stages. The initial loss of water begins at approximately 75 °C, forming an intermediate monohydrate ( BaBr2⋅H2O ), followed by complete dehydration to the anhydrous salt ( BaBr2 ) between 120 °C and 150 °C[1]. The kinetics of this solid-state decomposition are best modeled using the Avrami-Erofeyev equation, which accounts for random nucleation and subsequent structural growth[4]. It is critical to note that the kinetic mechanism differs significantly between powdered crystalline and single-crystal materials due to varying surface defect densities that act as primary nucleation sites[4].
Superionic Phase Transition: Upon complete dehydration, the anhydrous BaBr2 adopts a cotunnite crystal structure. As heating continues to near its melting point (>900 K), the material undergoes a first-order structural transition to a disordered fluorite-structured phase[5]. This high-temperature phase is characterized by extensive disorder within the anion sublattice (anion Frenkel defects), resulting in superionic conductivity[5].
Table 2: High-Temperature Phase Transitions of Barium Bromide
| Temperature Range | Phase Transition | Structural Characteristic | Kinetic Model |
| 75 °C – 120 °C | BaBr2⋅2H2O→BaBr2⋅H2O | Partial Dehydration | Random Nucleation |
| 120 °C – 150 °C | BaBr2⋅H2O→BaBr2 | Complete Dehydration | Avrami-Erofeyev |
| Ambient – 900 K | Anhydrous BaBr2 | Cotunnite Structure | Stable Solid |
| > 900 K | Anhydrous BaBr2 | Disordered Fluorite | Superionic (Frenkel defects) |
Phase Transition Workflow
The following diagram maps the logical relationship and thermal activation thresholds of the phase transitions described above.
Phase transition and dehydration workflow of Barium Bromide Dihydrate at elevated temperatures.
Field-Proven Experimental Methodologies
To ensure high-fidelity thermodynamic data, sample preparation and thermal analysis must be rigorously controlled. The following protocols are designed as self-validating systems.
Protocol 1: Synthesis and Crystallization of High-Purity BaBr2⋅2H2O
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Objective: Isolate pure monoclinic dihydrate crystals free of anhydrous or carbonate impurities.
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Step 1 - Neutralization: Dilute 22 mL of 47% hydrobromic acid (HBr) with an equal volume of deionized water. Slowly add 20 g (~0.1 mol) of purified barium carbonate ( BaCO3 ) under continuous stirring[1].
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Causality: Slow addition controls the effervescence of CO2 . Rapid addition causes aerosolization, leading to product loss and localized supersaturation that can trap unreacted carbonate.
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Step 2 - Filtration and Concentration: Filter off any insoluble impurities using a glass frit. Heat the filtrate on a water bath until it is concentrated to exactly one-third of its original volume[1].
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Causality: Concentrating to 1/3 volume establishes a specific supersaturated state within the dihydrate's thermodynamic stability zone. Over-concentration risks the premature precipitation of anhydrous phases.
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Step 3 - Crystallization and Washing: Allow the solution to cool slowly to room temperature to precipitate the crystals. Filter the product and wash successively with cold water and ethanol[1].
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Causality: Ethanol lowers the dielectric constant of the residual solvent, rapidly crashing out the remaining salt while displacing water to prevent surface dissolution.
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Step 4 - Drying: Dry the crystals in a vacuum desiccator at ambient temperature[1].
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Causality: Vacuum drying removes residual surface solvent without providing the thermal activation energy required to initiate the 75 °C dehydration step.
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Validation Checkpoint: Measure the relative density and refractive index of the final crystals. A density of 3.58 g/cm³ and a refractive index of 1.713 confirm the successful isolation of the pure dihydrate phase[1].
Protocol 2: Thermogravimetric and Differential Scanning Calorimetry (TGA-DSC) Profiling
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Objective: Quantify the enthalpy of dehydration and map the kinetic phase boundaries.
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Step 1 - Sample Preparation: Select single crystals rather than heavily ground powders for the crucible.
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Causality: Grinding induces mechanochemical stress and increases surface area, which artificially lowers the activation energy for nucleation and skews the kinetic data away from the true bulk thermodynamic properties[4].
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Step 2 - Atmosphere Control: Purge the TGA-DSC furnace with ultra-high purity dry nitrogen at 50 mL/min.
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Causality: Anhydrous BaBr2 is highly hygroscopic. A dry inert purge prevents rehydration during cooling cycles and ensures that the measured mass loss is strictly due to the forward dehydration reaction.
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Step 3 - Dynamic Heating Profile: Apply a low, linear heating rate (e.g., 2 °C/min or 5 °C/min) from 25 °C to 200 °C.
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Causality: High heating rates introduce a "thermal lag" between the furnace sensor and the sample core, causing a deviation between dynamic measurements and true isothermal kinetic behavior[4]. Low heating rates ensure thermal equilibrium.
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Validation Checkpoint: Calculate the total mass loss at 150 °C. The theoretical mass fraction of 2H2O in BaBr2⋅2H2O (Molar mass ≈ 333.17 g/mol ) is approximately 10.8%. A measured mass loss of 10.8 ± 0.1% self-validates both the purity of the starting material and the completion of the dehydration reaction.
